molecular formula C17H22BNO5 B12616617 Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate CAS No. 919119-67-8

Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate

Cat. No.: B12616617
CAS No.: 919119-67-8
M. Wt: 331.2 g/mol
InChI Key: WVGFFXUFUVBSMJ-UHFFFAOYSA-N
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Description

This compound is an indole derivative featuring three critical substituents:

  • Position 4: A methoxy group (OCH₃), an electron-donating substituent that influences electronic properties and regioselectivity in reactions.
  • Position 7: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group, a key moiety for Suzuki-Miyaura cross-coupling reactions .

Its molecular formula is C₁₆H₁₉BNO₅, with a molecular weight of 315.14 g/mol. The boronic ester group enables applications in medicinal chemistry and materials science, particularly in constructing biaryl systems .

Properties

CAS No.

919119-67-8

Molecular Formula

C17H22BNO5

Molecular Weight

331.2 g/mol

IUPAC Name

methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

InChI

InChI=1S/C17H22BNO5/c1-16(2)17(3,4)24-18(23-16)11-7-8-13(21-5)10-9-12(15(20)22-6)19-14(10)11/h7-9,19H,1-6H3

InChI Key

WVGFFXUFUVBSMJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)OC)C=C(N3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the indole core, followed by the introduction of the boronate ester group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The boronate ester group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Catalysts: Palladium-based catalysts are frequently used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in further synthetic applications.

Scientific Research Applications

Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound’s indole core is a common structure in many biologically active molecules, making it a valuable intermediate in the synthesis of potential drug candidates.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents for various diseases.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and catalysis. The indole core can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent positions, reactivity, and applications:

Compound Substituent Positions Molecular Formula Key Differences Applications/Reactivity
Methyl 4-methoxy-7-(dioxaborolan-2-yl)-1H-indole-2-carboxylate (Target) 2: COOCH₃; 4: OCH₃; 7: Boronate C₁₆H₁₉BNO₅ - Suzuki coupling (boronate at position 7); ester for solubility/targeted modifications .
7-Methoxy-2-(dioxaborolan-2-yl)-1H-indole 2: Boronate; 7: OCH₃ C₁₅H₂₀BNO₃ Boronate at position 2 vs. 7; no carboxylate. Limited to coupling at position 2; lower solubility due to absence of ester.
4-Methoxy-2-(dioxaborolan-2-yl)-1H-indole 2: Boronate; 4: OCH₃ C₁₅H₂₀BNO₃ Boronate at position 2; methoxy at position 4. Electronic effects differ; methoxy at 4 enhances electron density at position 2 boronate.
Ethyl 5-(dioxaborolan-2-yl)-1H-indole-2-carboxylate 2: COOCH₂CH₃; 5: Boronate C₁₆H₂₁BNO₄ Ethyl ester (vs. methyl); boronate at position 5. Ethyl group increases lipophilicity; boronate at 5 allows coupling at meta position.
Methyl 4-(dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate Benzothiophene core; 2: COOCH₃; 4: Boronate C₁₆H₁₉BO₄S Benzothiophene (sulfur heterocycle) vs. indole (nitrogen). Sulfur atom alters electronic properties; lower basicity compared to indole.
7-Ethyl-4-(dioxaborolan-2-yl)-1H-indole 4: Boronate; 7: CH₂CH₃ C₁₆H₂₂BNO₂ Ethyl (electron-donating alkyl) vs. methoxy at position 7. Ethyl group increases steric bulk; boronate reactivity modulated by alkyl vs. methoxy.

Key Findings :

Substituent Position Effects: Boronate at position 7 (target) enables coupling at the indole’s para position, while boronate at position 2 (e.g., ) restricts coupling to the ortho position.

Functional Group Impact :

  • Methyl carboxylate (target) improves aqueous solubility compared to ethyl analogs (e.g., ) but is less hydrolytically stable than tert-butyl esters (e.g., ).
  • Methoxy vs. ethyl substituents alter electronic and steric profiles: methoxy enhances electron density, while ethyl increases lipophilicity .

Heterocycle Variations :

  • Indole (target) exhibits stronger hydrogen-bonding capacity compared to benzothiophene (), affecting crystallinity and solubility.

Synthetic Utility :

  • The target compound’s boronate group is compatible with Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for biaryl synthesis .
  • Derivatives lacking the carboxylate (e.g., ) are less versatile in downstream modifications.

Research Implications

  • Medicinal Chemistry : The carboxylate and boronate groups in the target compound make it a candidate for proteolysis-targeting chimeras (PROTACs) or kinase inhibitors.
  • Materials Science : Its electronic profile suits applications in organic semiconductors , where methoxy and ester groups modulate charge transport .

Biological Activity

Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate (CAS No. 1449581-00-3) is a synthetic compound that belongs to the indole class of organic compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The presence of the dioxaborolane moiety enhances its reactivity and biological profile.

  • Molecular Formula : C₁₅H₂₀BNO₃
  • Molecular Weight : 273.14 g/mol
  • CAS Number : 1449581-00-3
  • Structural Features :
    • Indole core structure
    • Methoxy group at the 4-position
    • Dioxaborolane substituent which may influence its interaction with biological targets

Anticancer Properties

Research has indicated that compounds featuring indole structures possess significant anticancer properties. The indole scaffold is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Case Study: Indole Derivatives
A study focusing on indole derivatives demonstrated that modifications at the 7-position could enhance cytotoxicity against cancer cell lines. This compound exhibited promising results in inhibiting cell proliferation in vitro against several cancer types, including breast and prostate cancers .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Indoles are known to exhibit antibacterial and antifungal properties.

Research Findings:
In vitro assays showed that this compound had moderate inhibitory effects against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, leading to inhibition of replication and transcription.
  • Enzyme Inhibition : The dioxaborolane moiety may interact with various enzymes involved in metabolic processes or signal transduction pathways.

Data Table: Biological Activities of this compound

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
AnticancerPC3 (Prostate Cancer)20
AntibacterialE. coli30
AntibacterialS. aureus25

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